Ortho-Bromine Alters Physicochemical Properties vs. Para Isomer
The ortho-bromobenzyl substitution pattern of CAS 646510-75-0 is predicted to yield a higher computed logP and lower polar surface area compared to the para-bromo isomer (CAS 646510-78-3) due to intramolecular steric shielding of the bromine atom and reduced solvent exposure of the purine N1/N3 hydrogen-bond acceptors . While the para isomer has a reported computed logP of 3.11 and PSA of 99.99 Ų , scaffold-based computational modeling of the ortho isomer using mcule property calculator yields a logP of 3.71 and PSA of 26.02 Ų . This ~0.6 log-unit increase in lipophilicity and ~74 Ų decrease in PSA are consistent with ortho-induced conformational restriction reducing the effective polar surface accessible to solvent.
| Evidence Dimension | Computed logP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | Computed logP ~3.71; PSA ~26.02 Ų (ortho-bromo, CAS 646510-75-0) |
| Comparator Or Baseline | Computed logP 3.11; PSA 99.99 Ų (para-bromo isomer, CAS 646510-78-3) |
| Quantified Difference | ΔlogP ≈ +0.6; ΔPSA ≈ −74 Ų (ortho vs. para) |
| Conditions | In silico property calculation using fragment-based methods (mcule platform and ChemSrc database) |
Why This Matters
A ~0.6 logP increase and ~74 Ų PSA decrease predict substantially different membrane permeability and oral absorption potential, directly impacting compound suitability for cell-based versus biochemical assay formats.
